molecular formula C17H16FN3O3S2 B2357605 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946293-96-5

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine

Cat. No.: B2357605
CAS No.: 946293-96-5
M. Wt: 393.45
InChI Key: PWEYYPICCBHBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . These scaffolds can be synthesized from amidoxime . A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, a part of the compound, is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .

Scientific Research Applications

Biological Activities and Synthesis

  • 1,3,4-Oxadiazole derivatives, which include compounds similar to 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine, are noted for their biological activities. Their synthesis often involves multiple steps, including the conversion of organic acids into esters, hydrazides, and oxadiazole thiols, leading to the target compounds. The biological evaluation of such compounds typically involves screening against specific enzymes like butyrylcholinesterase (BChE) and conducting molecular docking studies to determine ligand-protein binding affinities (Khalid et al., 2016).
  • Another study focused on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds. These derivatives were tested against Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity (Khalid et al., 2016).

Antibacterial Potentials

  • A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. They were evaluated for their antibacterial potential, with one compound showing notable activity against several bacterial strains (Iqbal et al., 2017).
  • The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids was undertaken to evaluate them as anticancer agents. Some derivatives demonstrated strong anticancer potential in vitro (Rehman et al., 2018).

Structural and Spectral Analysis

  • A study synthesized sulfone derivatives containing 1,3,4-oxadiazole moieties, which showed good antibacterial activities against rice bacterial leaf blight. One of the compounds displayed excellent antibacterial activity and stimulated an increase in plant resistance-related enzyme activities (Shi et al., 2015).
  • In another study, a novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles were synthesized and evaluated for their antifungal activities, showing considerable effectiveness against various fungi (Sangshetti & Shinde, 2011).

Applications in Drug Development

  • Oxadiazole derivatives are also used in the development of drugs targeting GABA A receptors. Specific derivatives were synthesized and evaluated for their selectivity and orientation in the GABA binding site, demonstrating the potential for creating subtype selective GABA mimetic drugs (Jansen et al., 2008).
  • In the field of antimicrobial research, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity, contributing to the understanding of structure-activity relationships in antimicrobial compounds (Кроленко et al., 2016).

Mechanism of Action

Target of Action

It is related to the modulation of premature translation termination or nonsense-mediated mrna decay . This suggests that the compound may interact with cellular machinery involved in protein synthesis and mRNA processing.

Mode of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might interact with its targets to alter these processes, potentially leading to changes in protein synthesis and mRNA decay.

Biochemical Pathways

Considering its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might affect pathways related to these processes. These could include pathways involved in protein synthesis, mRNA processing, and cellular response to aberrant mRNAs.

Result of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might lead to changes in protein levels and mRNA stability within the cell, potentially affecting cellular functions and responses.

Biochemical Analysis

Biochemical Properties

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission and potentially exhibiting neuroprotective effects . Additionally, this compound may interact with other proteins involved in oxidative stress pathways, influencing the production of reactive oxygen species and modulating cellular responses to oxidative damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it may upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative stress. Furthermore, this compound’s impact on acetylcholinesterase activity can affect neuronal cells, potentially improving cognitive function and offering therapeutic benefits for neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, leading to competitive inhibition and reduced enzymatic activity . Additionally, this compound may interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses to stress . These molecular interactions contribute to the compound’s overall biochemical and pharmacological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to gradual degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular processes, including modulation of oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm . These findings highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. This compound may undergo metabolic transformations, such as oxidation and conjugation, leading to the formation of metabolites with distinct properties . The interaction with metabolic enzymes can affect the compound’s stability, bioavailability, and overall pharmacokinetic profile . Additionally, this compound may influence metabolic flux and alter the levels of key metabolites, contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical determinants of its activity and function. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific tissues and organs can influence its overall pharmacological profile and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, the presence of specific binding sites or receptors within subcellular compartments can modulate the compound’s activity and interactions with other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c18-14-5-2-1-4-13(14)16-19-17(24-20-16)12-7-9-21(10-8-12)26(22,23)15-6-3-11-25-15/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEYYPICCBHBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.